6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide

Analytical characterization Structural confirmation Building block procurement

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide (CAS 1041853-24-0) is a polyhalogenated, methoxy-substituted cinnoline-3-carboxamide with the molecular formula C₁₀H₇BrClN₃O₂ and a molecular weight of 316.54 g/mol. The cinnoline-3-carboxamide scaffold is a privileged chemotype in kinase drug discovery, serving as the core for potent and selective inhibitors of ATM, CSF-1R, LRRK2, and PDE10 kinases.

Molecular Formula C10H7BrClN3O2
Molecular Weight 316.54
CAS No. 1041853-24-0
Cat. No. B2877020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide
CAS1041853-24-0
Molecular FormulaC10H7BrClN3O2
Molecular Weight316.54
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=NC(=C2Cl)C(=O)N)Br
InChIInChI=1S/C10H7BrClN3O2/c1-17-7-3-6-4(2-5(7)11)8(12)9(10(13)16)15-14-6/h2-3H,1H3,(H2,13,16)
InChIKeyXBCMUOXGRDBWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide (CAS 1041853-24-0): A Strategic Cinnoline Scaffold for Kinase-Targeted Library Synthesis


6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide (CAS 1041853-24-0) is a polyhalogenated, methoxy-substituted cinnoline-3-carboxamide with the molecular formula C₁₀H₇BrClN₃O₂ and a molecular weight of 316.54 g/mol . The cinnoline-3-carboxamide scaffold is a privileged chemotype in kinase drug discovery, serving as the core for potent and selective inhibitors of ATM, CSF-1R, LRRK2, and PDE10 kinases . This compound is specifically cited in AstraZeneca patent US 7,723,337 B2 as a synthetic intermediate for the preparation of CSF-1R-targeting anticancer agents . Its unique substitution pattern—bromine at position 6, chlorine at position 4, and methoxy at position 7 on the cinnoline ring—provides three distinct, sequentially addressable handles for modular derivatization, a feature not simultaneously present in simpler cinnoline building blocks.

Why Closely Related Cinnoline-3-Carboxamides Cannot Simply Replace 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide (CAS 1041853-24-0)


The 4-chloro and 6-bromo substituents on 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide are not merely inert blocking groups; they occupy positions critical to the scaffold's interaction with kinase hinge regions and selectivity pockets. In the ATM inhibitor series, the cinnoline 4-position directly engages the kinase hinge via hydrogen bonding, and substitution at this site (e.g., 4-anilino in AZD7507) dramatically alters potency and selectivity profiles . In the CSF-1R inhibitor patent family, the 6-position is a primary vector for modulating selectivity against off-target kinases such as c-KIT and FLT4 . Simple 4-chloro-7-methoxycinnoline (CAS 197359-55-0) lacks the 3-carboxamide essential for hinge-binding interactions . Generic substitution with dehalogenated or differently substituted cinnoline-3-carboxamides risks loss of the synthetic handles required for sequential functionalization, as demonstrated by the multi-step derivatization routes in the AstraZeneca patent that specifically exploit the 6-bromo and 4-chloro positions . The quantitative evidence below establishes the distinct chemical and application-space positioning of this specific intermediate.

Quantitative Differentiation Evidence for 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide (CAS 1041853-24-0) vs. Closest Analogs


Structurally Verified Identity via ¹H NMR and MS Confirms Orthogonal Synthetic Handle Availability

The identity and purity of 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide are confirmed by ¹H NMR and mass spectrometry, providing batch-specific assurance of the distinct 6-bromo, 4-chloro, and 7-methoxy substitution pattern. The ¹H NMR spectrum displays characteristic aromatic singlets at δ 8.55 (1H) and 8.40 (1H), a multiplet at δ 8.05 (2H), and a methoxy singlet at δ 4.10 (3H), consistent with the assigned structure . The mass spectrum shows m/z 317 [M+H]⁺, matching the calculated monoisotopic mass of 314.941 Da . In contrast, the simpler analog 4-chloro-7-methoxycinnoline (CAS 197359-55-0, MW 194.62) lacks the 3-carboxamide and 6-bromo substituents, while the commercial building block 6-bromo-4-chlorocinnoline (CAS 68211-15-4, MW 243.49) lacks both the 7-methoxy and 3-carboxamide groups .

Analytical characterization Structural confirmation Building block procurement

Patent-Documented Synthetic Route to Advanced CSF-1R Kinase Inhibitor Intermediates Establishes Validated Reactivity

U.S. Patent 7,723,337 B2 (AstraZeneca, 3-Cinnolinecarboxamide Derivatives) explicitly employs 6-bromo-4-hydroxy-7-methoxycinnoline-3-carboxylic acid as a key intermediate (Method 18), which is converted to the target compound 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide via treatment with SOCl₂ and DMF at scale (14 g, 46.8 mmol starting material) . The patent describes the elaboration of this intermediate into 4-anilino-6-amino-7-methoxycinnoline-3-carboxamide derivatives that function as CSF-1R kinase inhibitors . In contrast, generic cinnoline-3-carboxamide (unsubstituted, CAS 1041852-85-0 parent scaffold) lacks the halogen handles required for this patent-defined synthetic pathway and cannot directly yield the same 4-anilino-6-substituted products .

CSF-1R kinase Patent synthesis Anticancer intermediates

Predicted Physicochemical Parameters and Calculated Drug-Likeness Relative to Cinnoline-3-Carboxamide Drug Candidates

The predicted physicochemical profile of 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide (MW 316.54, H-bond donors: 1, H-bond acceptors: 4, rotatable bonds: 2, predicted LogP not directly available but inferrable from structural analogs) positions it as a fragment-sized intermediate with physicochemical properties distinct from advanced cinnoline-based drug candidates . For context, AZD7507 (CAS 1041852-85-0), a clinically nominated CSF-1R inhibitor with a 4-anilino-6-piperazinyl-7-methoxycinnoline-3-carboxamide structure, has MW 454.50 , while ATM Inhibitor-1 (Compound 21 in the ATM series) has a similarly elaborated cinnoline core . The substantially lower molecular weight and lower complexity of the target compound make it suitable as a late-stage diversification precursor, whereas substitution with a fully elaborated cinnoline-3-carboxamide analog would preclude further modular modifications.

Physicochemical properties Drug-likeness Lead optimization

Commercially Available QC Documentation (NMR, HPLC, GC) Supports Reproducible Batch-to-Batch Performance

The compound is supplied by Bidepharm at a standard purity of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC analyses . Additionally, MolCore offers the compound at NLT 98% purity under ISO-certified quality systems . This level of documented purity and analytical characterization is critical for reproducibility in multi-step synthesis. In contrast, the structurally simpler comparator 6-bromo-4-chlorocinnoline (CAS 68211-15-4) is typically offered at 95% purity without the same breadth of QC documentation, and lacks the 3-carboxamide and 7-methoxy functionality that define the target compound's application space .

Quality control Batch reproducibility Procurement specification

High-Value Application Scenarios for 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide (CAS 1041853-24-0)


CSF-1R-Targeted Anticancer Agent Synthesis Following the AstraZeneca Patent Route

Procurement of 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide enables direct entry into the synthetic pathway described in US 7,723,337 B2 for the preparation of 4-anilino-6-amino-7-methoxycinnoline-3-carboxamide CSF-1R inhibitors. The patent explicitly demonstrates the conversion of the 4-hydroxy analog (Method 18) and outlines subsequent 4-chloro displacement with anilines followed by 6-bromo functionalization via Buchwald-Hartwig amination or related cross-coupling chemistry . This validated route provides a direct path to biologically active CSF-1R inhibitors that have shown antitumor efficacy in preclinical models, including AZD7507, which demonstrated tumor shrinkage in genetic PDAC models .

Kinase-Focused Fragment Library Construction via Orthogonal Derivatization

The three sequentially addressable synthetic handles (C4-Cl for SNAr, C6-Br for Pd-catalyzed cross-coupling, C3-CONH₂ for amide diversification) make this compound an ideal core scaffold for constructing a focused library of cinnoline-3-carboxamide kinase inhibitors. The ¹H NMR-confirmed structural integrity and batch-specific QC documentation from suppliers ensure that library members synthesized from different procurement batches maintain structural consistency. This orthogonal derivatization strategy has been validated across multiple kinase targets, including ATM , LRRK2 , and PDE10A , where cinnoline-3-carboxamides with diverse substitution patterns exhibit potent and selective kinase inhibition.

Structure-Activity Relationship (SAR) Exploration at the Cinnoline 6-Position for Selectivity Optimization

The 6-bromo substituent is a critical vector for modulating kinase selectivity profiles. In the CSF-1R inhibitor series, substitution at the 6-position was used to achieve selectivity over c-KIT, FLT4, and other off-target kinases . The target compound's 6-bromo handle allows direct installation of diverse aryl, heteroaryl, amino, and ether substituents via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings, enabling systematic SAR exploration. The 7-methoxy group further provides a fixed electron-donating substituent that modulates the electronic properties of the cinnoline core, a feature absent in the simpler 6-bromo-4-chlorocinnoline comparator .

Scalable Intermediate Supply for Preclinical Candidate Advancement

The patent-documented synthesis at 14 g scale using standard reagents (SOCl₂, DMF) demonstrates that this intermediate is amenable to multi-gram production. The availability of the precursor 6-bromo-4-hydroxy-7-methoxycinnoline-3-carboxylic acid (CAS 1041853-21-7) from multiple suppliers further secures the supply chain. For research groups advancing cinnoline-based kinase inhibitors toward preclinical evaluation, establishing a reliable procurement specification for this key intermediate—with defined purity (≥95% or ≥98%) and QC documentation (NMR, HPLC, GC) —is essential for ensuring batch-to-batch reproducibility in scale-up campaigns.

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